4-Chloro-3-indoxyl-beta-D-galactopyranoside

描述

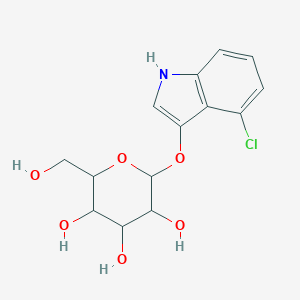

4-Chloro-3-indoxyl-beta-D-galactopyranoside is a chromogenic substrate used primarily in molecular biology and biochemistry. It is a derivative of indoxyl and galactose, and it is commonly used to detect the activity of the enzyme beta-galactosidase. When hydrolyzed by beta-galactosidase, it produces a blue-colored product, making it useful in various assays and experiments .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-indoxyl-beta-D-galactopyranoside typically involves the reaction of 4-chloro-3-indoxyl with beta-D-galactopyranosyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the glycosidic bond .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The process includes the precise control of temperature, pH, and reactant concentrations to ensure high yield and purity. The final product is purified through crystallization or chromatography techniques .

化学反应分析

Types of Reactions

4-Chloro-3-indoxyl-beta-D-galactopyranoside primarily undergoes hydrolysis reactions catalyzed by beta-galactosidase. This hydrolysis results in the cleavage of the glycosidic bond, producing 4-chloro-3-hydroxyindole and galactose .

Common Reagents and Conditions

Reagents: Beta-galactosidase, water

Conditions: Aqueous environment, optimal pH for enzyme activity (usually around pH 7.0), and temperature (typically 37°C)

Major Products

The major products formed from the hydrolysis of this compound are 4-chloro-3-hydroxyindole and galactose. The 4-chloro-3-hydroxyindole further dimerizes and oxidizes to form an intensely blue product, 5,5’-dibromo-4,4’-dichloro-indigo .

科学研究应用

4-Chloro-3-indoxyl-beta-D-galactopyranoside is widely used in scientific research due to its chromogenic properties. Some of its applications include:

Molecular Biology: Used in blue/white screening to identify recombinant bacterial colonies expressing beta-galactosidase.

Biochemistry: Employed in enzyme assays to measure beta-galactosidase activity.

Histochemistry: Utilized to detect beta-galactosidase activity in tissue samples.

Bacteriology: Applied in the identification and differentiation of bacterial species based on beta-galactosidase activity.

作用机制

The mechanism of action of 4-Chloro-3-indoxyl-beta-D-galactopyranoside involves its hydrolysis by the enzyme beta-galactosidase. The enzyme cleaves the glycosidic bond, releasing 4-chloro-3-hydroxyindole and galactose. The 4-chloro-3-hydroxyindole then dimerizes and oxidizes to form a blue-colored product, which is insoluble and precipitates out of solution .

相似化合物的比较

4-Chloro-3-indoxyl-beta-D-galactopyranoside is similar to other chromogenic substrates used for detecting beta-galactosidase activity, such as:

5-Bromo-4-chloro-3-indoxyl-beta-D-galactopyranoside (X-Gal): Produces a blue product upon hydrolysis by beta-galactosidase.

5-Bromo-3-indoxyl-beta-D-galactopyranoside: Another chromogenic substrate that produces a blue product.

6-Chloro-3-indoxyl-beta-D-galactopyranoside: Used in similar applications but produces a different shade of blue.

The uniqueness of this compound lies in its specific chromogenic properties and its use in various assays to detect beta-galactosidase activity.

生物活性

4-Chloro-3-indoxyl-beta-D-galactopyranoside, commonly known as X-Gal, is a synthetic compound widely used in molecular biology as a chromogenic substrate for the enzyme β-galactosidase. This compound plays a crucial role in various applications, particularly in gene cloning and expression studies, due to its ability to produce a visually detectable blue precipitate upon hydrolysis by β-galactosidase.

- Molecular Formula: C₁₄H₁₅BrClNO₆

- Molecular Weight: 408.63 g/mol

- CAS Number: 7240-90-6

- Purity: Greater than 99% (HPLC)

- Storage Conditions: Store at -20°C, protect from light.

X-Gal is hydrolyzed by β-galactosidase to yield galactose and 5-bromo-4-chloro-3-hydroxyindole. The latter can dimerize and oxidize to form an insoluble blue compound, which indicates the presence of β-galactosidase activity. This reaction is particularly useful in identifying bacterial colonies that have successfully incorporated plasmids containing the lacZ gene, which encodes β-galactosidase.

Applications in Molecular Biology

-

Blue/White Screening:

- X-Gal is primarily used in blue/white screening techniques to differentiate between recombinant and non-recombinant bacterial colonies. Colonies that express β-galactosidase turn blue due to the hydrolysis of X-Gal, while those that do not remain white.

-

Detection of Gene Expression:

- In research settings, X-Gal serves as a reporter for gene expression studies. The lacZ gene is often used as a reporter gene in transgenic models to visualize where and when genes are expressed.

-

Immunoassays:

- X-Gal can also be employed in β-galactosidase-linked immunoassays and immunohistochemistry, enhancing the detection of antigens through colorimetric changes.

-

Coliphage Detection:

- The compound aids in detecting coliphages based on β-galactosidase induction, which is valuable in microbiological studies.

Table 1: Summary of Research Applications

Case Study: Gene Expression Analysis

A study utilized X-Gal to assess the expression patterns of the miR-322/503 gene during embryonic development in mice. The researchers found that β-galactosidase activity was detectable at specific embryonic stages, indicating the precise timing of gene expression linked to developmental processes .

Limitations

While X-Gal is highly effective for detecting β-galactosidase activity, it has limitations:

属性

IUPAC Name |

2-[(4-chloro-1H-indol-3-yl)oxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16ClNO6/c15-6-2-1-3-7-10(6)8(4-16-7)21-14-13(20)12(19)11(18)9(5-17)22-14/h1-4,9,11-14,16-20H,5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSDIRCXIOJIPAQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Cl)C(=CN2)OC3C(C(C(C(O3)CO)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16ClNO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20394438 | |

| Record name | 4-Chloro-3-indolyl beta-D-galactopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20394438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135313-63-2 | |

| Record name | 4-Chloro-3-indolyl beta-D-galactopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20394438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does X-gal interact with its target and what are the downstream effects?

A1: X-gal acts as a substrate for the enzyme β-galactosidase. [, , , , , , , ] When cleaved by β-galactosidase, X-gal produces 5,5'-dibromo-4,4'-dichloro-indigo, an insoluble blue compound, and galactose. [, , , , , , , ] This colorimetric change allows for the detection of β-galactosidase activity in various biological systems. [, , , , , , , ]

Q2: What is the molecular formula and weight of X-gal?

A2: The molecular formula of X-gal is C14H15BrClNO6, and its molecular weight is 408.65 g/mol.

Q3: Is there any spectroscopic data available for X-gal?

A3: Spectroscopic data, such as UV-Vis absorbance and NMR spectra, are commonly used to characterize X-gal, but this specific information is not provided in the research papers provided.

Q4: How stable is X-gal under various storage conditions?

A4: X-gal is generally stored as a powder at -20°C and is stable for extended periods under these conditions. [] Solutions of X-gal should be prepared fresh and protected from light. []

Q5: What is the reaction mechanism of X-gal hydrolysis by β-galactosidase?

A6: β-galactosidase hydrolyzes the glycosidic bond in X-gal through a nucleophilic substitution mechanism, releasing 5,5'-dibromo-4,4'-dichloro-indigo and galactose. [, , , , , , , ]

Q6: What are the main applications of X-gal in research?

A6: X-gal is primarily used for the detection of β-galactosidase activity:

- Gene expression analysis: In gene reporter assays, the lacZ gene encoding β-galactosidase is linked to a promoter of interest. X-gal staining reveals the activity of the promoter by detecting β-galactosidase expression. [, , , , , , , ]

- Bacterial identification: Some bacteria, including coliforms, express β-galactosidase. X-gal is used in media to differentiate these bacteria based on their ability to hydrolyze X-gal. [, , , ]

Q7: How do modifications to the X-gal structure affect its properties?

A9: Modifications to the X-gal structure, such as changes to the halogen substituents or the sugar moiety, could impact its interaction with β-galactosidase, affecting its hydrolysis rate and colorimetric properties. [] Research on structure-activity relationships (SAR) helps identify structural features crucial for X-gal activity.

Q8: How is X-gal typically formulated for different applications?

A10: X-gal is commonly supplied as a powder and formulated into solutions with appropriate solvents like dimethylformamide (DMF) before use in assays. [] The choice of solvent and concentration depends on the specific application and experimental requirements.

Q9: Are there specific SHE regulations regarding the handling and disposal of X-gal?

A11: While X-gal is not classified as highly toxic, appropriate laboratory safety practices should be followed during handling and disposal, including wearing personal protective equipment and disposing of waste according to institutional guidelines. []

Q10: Is X-gal used as a therapeutic agent?

A12: X-gal is primarily a research tool for detecting β-galactosidase activity and is not intended for therapeutic use in humans or animals. [, , ]

Q11: Are there known instances of resistance to X-gal hydrolysis by β-galactosidase?

A13: Mutations in the active site of β-galactosidase can lead to reduced or abolished X-gal hydrolysis. []

Q12: What are the common methods for detecting and quantifying X-gal hydrolysis products?

A15: The blue precipitate formed upon X-gal hydrolysis is typically detected visually. Quantitative measurement can be achieved by spectrophotometry, measuring the absorbance of the blue product. [, , , ]

Q13: Are there alternative substrates for detecting β-galactosidase activity?

A16: Yes, other chromogenic substrates like ortho-nitrophenyl-β-galactoside (ONPG) and fluorogenic substrates like 4-methylumbelliferyl-β-D-galactopyranoside (MUG) are available and offer different sensitivities and detection methods. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。